tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxycyclohexyl group, and a carbamoylsulfamoyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of tert-butyl carbamate with a hydroxycyclohexyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(4-hydroxycyclohexyl)carbamate
- tert-butyl N-(2,3-dihydroxypropyl)carbamate
- tert-butyl (3-hydroxycyclohexyl)carbamate
Uniqueness
tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H31N3O6S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C20H31N3O6S/c1-20(2,3)29-19(26)21-12-11-14-7-9-17(10-8-14)30(27,28)23-18(25)22-15-5-4-6-16(24)13-15/h7-10,15-16,24H,4-6,11-13H2,1-3H3,(H,21,26)(H2,22,23,25) |
InChI Key |
GWUTXPHWFKUPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CCCC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.